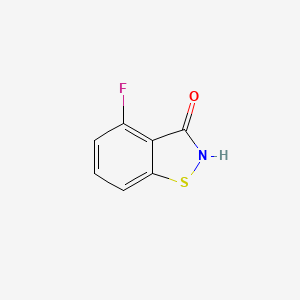

4-Fluoro-1,2-benzothiazol-3-one

Description

Overview of 1,2-Benzothiazol-3-one (B13843974) Class in Heterocyclic Chemistry

The 1,2-benzothiazol-3-one scaffold is a significant member of the benzothiazole (B30560) family of heterocyclic compounds. nih.gov These organic molecules are characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, a five-membered ring containing both sulfur and nitrogen atoms. nih.gov The 1,2-benzothiazol-3-one structure, specifically, is a benzo[d]isothiazol-3-one, an organic heterobicyclic compound with the sulfur atom positioned adjacent to a point of ring fusion. nih.govchemicalbook.com This core structure has been the subject of considerable research due to its diverse biological activities. Derivatives of 1,2-benzothiazol-3-one have been investigated for a wide range of applications, including as antimicrobial agents, caspase inhibitors, and even as industrial biocides. chemicalbook.comnih.govresearchgate.netnih.gov Their versatile chemical nature allows for various substitutions on the benzene ring, leading to a broad spectrum of derivatives with tailored properties. nih.gov

Importance of Fluorine Substitution in Organic Chemistry

The introduction of fluorine into organic molecules is a powerful and widely utilized strategy in modern chemical and pharmaceutical research. bohrium.comrsc.org Fluorine's unique properties, stemming from its high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), can profoundly alter a molecule's physical, chemical, and biological characteristics. tandfonline.com The carbon-fluorine bond is one of the strongest in organic chemistry, imparting enhanced thermal and chemical stability to fluorinated compounds. wikipedia.org

Rationale for Research Focus on 4-Fluoro-1,2-benzothiazol-3-one

The specific focus on this compound arises from the synergistic combination of the bioactive 1,2-benzothiazol-3-one core and the strategic placement of a fluorine atom at the 4-position of the benzene ring. This particular substitution is not arbitrary. The introduction of fluorine at this position can significantly influence the electronic properties of the benzothiazole ring system, potentially enhancing its interaction with biological targets. nih.gov Research into fluorinated benzothiazoles has demonstrated that the position of the fluorine substituent is critical in determining the compound's biological activity. nih.gov For example, studies on other fluorinated benzothiazoles have shown that placing a fluoro group at specific positions can enhance potency, while substitution at other positions may diminish or eliminate activity. nih.gov Therefore, the investigation of this compound is driven by the hypothesis that this specific isomer may possess unique and advantageous properties compared to its non-fluorinated parent compound or other fluorinated analogues.

Current State of Academic Research on Fluorinated Benzothiazolones

The academic research landscape for fluorinated benzothiazolones is an active and expanding field. nih.gov Scientists are exploring the synthesis of various fluorinated derivatives and evaluating their potential in diverse applications, from medicinal chemistry to materials science. researchgate.netnih.gov Studies have shown that fluorinated benzothiazoles can exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. nih.govmdpi.com For instance, certain fluorinated benzothiazole derivatives have been identified as potent inhibitors of phosphomannose isomerase (PMI), an enzyme with implications in anti-tumor applications and blood glucose regulation. mdpi.com The synthesis of these compounds often requires specialized techniques due to the unique reactivity of fluorinating agents. psu.edu Current research efforts are focused on developing more efficient and selective synthetic methods for producing these valuable compounds and further elucidating the structure-activity relationships that govern their biological effects. mdpi.compsu.edu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4FNOS |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

4-fluoro-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) |

InChI Key |

XRRVCBCTFWZGRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)SNC2=O)F |

Origin of Product |

United States |

Chemical Reactivity and Reaction Pathways of 4 Fluoro 1,2 Benzothiazol 3 One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) in 4-fluoro-1,2-benzothiazol-3-one involves the replacement of a hydrogen atom on the benzene ring with an electrophile. byjus.combyjus.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the removal of a proton to restore aromaticity. byjus.com The rate and regioselectivity of this substitution are significantly influenced by the substituents already present on the benzene ring.

Influence of Fluorine on Reactivity and Regioselectivity

The fluorine atom at the 4-position exerts a dual influence on electrophilic aromatic substitution. Due to its high electronegativity, fluorine is strongly electron-withdrawing through the inductive effect, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. libretexts.org This deactivation makes the reaction slower.

However, fluorine can also donate electron density to the ring via a resonance effect, which directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In the case of this compound, the positions ortho to the fluorine are C5 and C3 (part of the heterocyclic ring), and the position para is C7. The benzisothiazol-3-one moiety itself is a deactivating group due to the electron-withdrawing nature of the carbonyl and sulfonyl groups. This deactivation further tempers the reactivity of the aromatic ring.

The interplay of these effects dictates that electrophilic substitution will likely occur at the positions activated by the fluorine's resonance effect and least deactivated by the heterocyclic system. Therefore, substitution is anticipated to favor the C5 and C7 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 4-Fluoro-5-nitro-1,2-benzothiazol-3-one and 4-Fluoro-7-nitro-1,2-benzothiazol-3-one |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-4-fluoro-1,2-benzothiazol-3-one and 7-Bromo-4-fluoro-1,2-benzothiazol-3-one |

| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

Nucleophilic Reactions at the Carbonyl Group

The carbonyl group at the 3-position of the heterocyclic ring is a key site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbon atom electrophilic, making it susceptible to reaction with a variety of nucleophiles. These reactions are typically nucleophilic additions, where the nucleophile adds to the carbonyl carbon, and the pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral intermediate.

The reactivity of the carbonyl group can be influenced by the electronic properties of the rest of the molecule. The electron-withdrawing nature of the fluorine atom and the sulfur atom can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

Table 2: Potential Nucleophilic Reactions at the Carbonyl Group

| Nucleophile | Reaction Type | Expected Product |

| Grignard Reagents (R-MgX) | Nucleophilic Addition | Tertiary alcohol (after ring opening) |

| Organolithium Reagents (R-Li) | Nucleophilic Addition | Tertiary alcohol (after ring opening) |

| Hydride Reagents (e.g., NaBH₄) | Reduction | Secondary alcohol (3-hydroxy-4-fluoro-1,2-benzothiazole) |

| Amines (R-NH₂) | Nucleophilic Addition-Elimination | Imines (after ring opening and dehydration) |

Reactions Involving the Heterocyclic Sulfur and Nitrogen Atoms

The sulfur and nitrogen atoms within the isothiazole (B42339) ring possess lone pairs of electrons, making them nucleophilic centers that can participate in various reactions.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the 1,2-benzothiazol-3-one (B13843974) ring system can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.netrsc.orgresearchgate.netorganic-chemistry.org These oxidations represent a significant pathway for modifying the electronic and steric properties of the molecule. The oxidation to the sulfoxide is the initial step, and further oxidation leads to the sulfone. researchgate.netrsc.org

A variety of oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide is a common and environmentally friendly oxidant for converting sulfides to sulfoxides and sulfones. researchgate.netorganic-chemistry.org The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the choice of reagent and reaction conditions. researchgate.netrsc.org

Table 3: Oxidation of the Sulfur Atom

| Oxidizing Agent | Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) | This compound 1,1-dioxide (Sulfone) |

| Potassium Permanganate (KMnO₄) | This compound 1,1-dioxide (Sulfone) |

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the 1,2-benzothiazol-3-one ring is also a nucleophilic site and can undergo alkylation and acylation reactions. nih.govresearchgate.net These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an electrophilic carbon atom of an alkyl halide or an acyl halide. nih.gov The acidity of the N-H proton makes it susceptible to deprotonation by a base, generating a more nucleophilic anion that readily reacts with electrophiles.

Table 4: N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Product |

| Alkyl Halide (R-X) in the presence of a base | N-Alkylation | 2-Alkyl-4-fluoro-1,2-benzothiazol-3-one |

| Acyl Halide (RCOX) in the presence of a base | N-Acylation | 2-Acyl-4-fluoro-1,2-benzothiazol-3-one |

| Acid Anhydride ((RCO)₂O) in the presence of a base | N-Acylation | 2-Acyl-4-fluoro-1,2-benzothiazol-3-one |

Ring-Opening and Ring-Expansion Reactions

The strained five-membered heterocyclic ring of this compound can undergo ring-opening and ring-expansion reactions under certain conditions. nih.govrsc.orgrsc.org These reactions often lead to the formation of new heterocyclic systems or acyclic compounds.

Ring-opening can be initiated by nucleophilic attack at the sulfur atom or the carbonyl carbon, leading to cleavage of the N-S or C-S bond. libretexts.org For example, strong reducing agents or certain nucleophiles can induce the scission of the heterocyclic ring.

Ring-expansion reactions can occur through various mechanisms, often involving the incorporation of atoms from an external reagent into the ring system. For instance, reaction with diazo compounds in the presence of a rhodium catalyst has been shown to effect the ring expansion of related isoxazole (B147169) systems. nih.gov While specific examples for this compound are not extensively documented, analogous transformations are plausible.

Table 5: Potential Ring-Opening and Ring-Expansion Reactions

| Reagent/Condition | Reaction Type | Potential Product(s) |

| Strong reducing agents (e.g., LiAlH₄) | Reductive Ring-Opening | 2-Amino-3-fluorobenzyl alcohol |

| Diazo compounds (e.g., N₂CHCO₂Et) / Rh catalyst | Ring-Expansion | Substituted 1,3-benzothiazepine derivatives |

| Strong nucleophiles (e.g., organometallics) | Nucleophilic Ring-Opening | Derivatives of 2-mercaptobenzamide |

Spectroscopic and Structural Elucidation of 4 Fluoro 1,2 Benzothiazol 3 One

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

No experimental FT-IR or Raman spectra for 4-Fluoro-1,2-benzothiazol-3-one have been found in the searched databases. Such data would be essential for identifying the characteristic vibrational frequencies of its functional groups, including the C=O, S-N, C-F, and aromatic C-H bonds.

Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR, 19F NMR)

Specific ¹H, ¹³C, and ¹⁹F NMR data for this compound are not available in the reviewed literature. This information is critical for determining the precise chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

Chemical Shift Analysis

Without experimental spectra, an analysis of the chemical shifts (δ) for the aromatic protons, the fluorine atom, and the various carbon nuclei cannot be performed.

Coupling Constant Interpretation

The interpretation of spin-spin coupling constants (J-values), which provides valuable information about the connectivity and spatial relationships between adjacent nuclei (e.g., H-H, C-F, H-F), is not possible without the requisite NMR data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While the theoretical molecular weight of this compound can be calculated, no experimental mass spectrometry data, including its molecular ion peak and characteristic fragmentation pattern, has been published. This data is key to confirming the molecular weight and deducing the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Computational and Theoretical Investigations of 4 Fluoro 1,2 Benzothiazol 3 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules nih.govrsc.org. It is widely used to predict a variety of molecular properties.

Geometry Optimization and Electronic Structure Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. DFT calculations can determine bond lengths, bond angles, and dihedral angles of the optimized structure epstem.net. Analysis of the electronic structure provides insights into the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. A small gap suggests high reactivity, while a large gap indicates high stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule nih.gov. It helps in identifying the regions that are rich or deficient in electrons, which is critical for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction (e.g., IR, NMR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions rsc.orgepstem.net.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time acs.org. These simulations allow researchers to explore the different conformations a molecule can adopt, providing a dynamic picture of its flexibility and behavior in various environments.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions within a crystal structure nih.goveurjchem.com. By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of contacts between neighboring molecules and a breakdown of the types of interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal packing nih.goveurjchem.com.

Without specific published data for 4-Fluoro-1,2-benzothiazol-3-one, any attempt to provide detailed findings for the sections above would be speculative.

QSAR and QSPR Studies (excluding biological activity correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable computational tools used to correlate the structural features of molecules with their activities and physicochemical properties, respectively. Although most documented QSAR studies on benzisothiazolone derivatives are centered on their biological activities, the principles of QSPR can be applied to predict various non-biological properties of this compound.

A hypothetical QSPR study on this compound and its analogs could aim to predict properties such as solubility, melting point, boiling point, and chromatographic retention times. Such studies would involve the calculation of a wide range of molecular descriptors.

Table 1: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular weight, Number of atoms, Number of bonds | Basic molecular composition |

| Topological | Wiener index, Randić index, Balaban index | Atomic connectivity and branching |

| Geometrical | Molecular surface area, Molecular volume, Shadow indices | 3D shape and size of the molecule |

| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, Mulliken charges | Electronic structure and reactivity |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Lipophilicity and polarizability |

By developing a statistically robust mathematical model that links these descriptors to a specific physicochemical property, it would be possible to predict that property for new or untested derivatives of this compound. This approach can significantly expedite the characterization of new compounds by reducing the need for extensive experimental measurements.

Reaction Mechanism Studies through Computational Approaches

For instance, the synthesis of the 1,2-benzisothiazol-3-one scaffold often involves the cyclization of a 2-sulfanylbenzoic acid derivative. A computational study could model this reaction to determine the most energetically favorable pathway. This would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for stable species and first-order saddle points for transition states) and obtaining zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to ensure the transition state connects the correct species.

Table 2: Hypothetical Energy Profile for a Key Synthesis Step of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | Initial association of reactants |

| Transition State 1 | +15.2 | First energy barrier |

| Intermediate | -5.7 | A metastable species along the pathway |

| Transition State 2 | +10.8 | Second energy barrier |

| Product Complex | -20.1 | Final association of products |

Such computational investigations can provide a detailed, atomistic understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone. This knowledge can be invaluable for optimizing reaction conditions to improve yield and reduce by-products in the synthesis of this compound.

Advanced Chemical Applications of 4 Fluoro 1,2 Benzothiazol 3 One Non Medicinal

Role in Material Science and Polymer Chemistry

The benzothiazole (B30560) framework is a versatile building block in the creation of functional materials. The introduction of a fluorine atom at the 4-position of the benzene (B151609) ring can significantly modify the compound's chemical properties, such as its electronic nature and intermolecular interactions, making it a valuable component in material science. nih.gov

While specific research on 4-Fluoro-1,2-benzothiazol-3-one as a direct monomer is emerging, the broader class of benzothiazole and benzothiadiazole derivatives is actively used in the synthesis of advanced polymers. researchgate.net These heterocyclic units can be incorporated into polymer backbones to create materials with tailored optoelectronic properties. For instance, electron-deficient monomers based on 2,1,3-benzothiadiazole (B189464) are used to construct fluorescent conjugated polymers like polyfluorenes and poly(arylene ethynylene)s. researchgate.net The introduction of a fluorine atom is a known strategy to enhance the biological and chemical profiles of heterocyclic compounds. psu.edu

Furthermore, benzothiazole derivatives can act as ligands in the formation of coordination polymers. Research has demonstrated the synthesis of Iron(III) coordination polymers using 2-mercaptobenzothiazole (B37678) and an aromatic polycarboxylate. researchgate.net This suggests that this compound could serve as a precursor or modified ligand to create novel coordination polymers with unique thermal, electronic, or catalytic properties. The synthesis of alpha-fluoro 1,3-benzothiazol-2-yl sulfones highlights the chemical accessibility of fluorinated benzothiazoles for further reactions, such as creating fluorinated olefins for specialized polymer applications. nih.gov

The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely utilized industrial biocide and preservative. wikipedia.orgnih.gov It provides a potent fungicide and microbicide mode of action, protecting a vast range of water-based products from microbial degradation. wikipedia.org BIT is commonly found in emulsion paints, varnishes, adhesives, inks, cleaning products, and in the leather and textile industries. wikipedia.orgsigmaaldrich.com Its efficacy in preventing the growth of bacteria, fungi, and yeasts makes it an essential chemical stabilizer for extending the shelf-life and maintaining the integrity of these materials. wikipedia.org

The fluorinated analogue, this compound, is expected to share these stabilizing capabilities, potentially with enhanced performance. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can lead to greater thermal and chemical stability. nih.gov This modification could result in a stabilizer with improved longevity, altered solubility in polymer matrices, and potentially a different spectrum of antimicrobial activity, making it a candidate for advanced material preservation applications.

Benzothiazole derivatives are a significant class of compounds known for their fluorescent properties, making them valuable in the development of dyes and optical brighteners. nih.govniscpr.res.in Research into various benzothiazole derivatives shows that they can be engineered to exhibit strong fluorescence across the visible spectrum. niscpr.res.inresearchgate.net

Scientists have synthesized series of molecules with a benzothiazole core that display strong blue and green fluorescence for applications like bio-imaging. nih.gov The fluorescence emission wavelengths can be tuned by altering the substituents on the benzothiazole ring system. For example, studies on 2-aryl- and 2-heteroaryl-benzothiazoles show fluorescence emissions in the 380 to 450 nm range. niscpr.res.inniscpr.res.in

A particularly innovative application is the creation of white-light emitting materials. By combining three structurally similar benzothiazole derivatives that emit in the blue-violet, green, and orange regions of the spectrum, researchers have fabricated a white-light emitting device. rsc.org The different emission colors were achieved by controlling a process called excited-state intramolecular proton transfer (ESIPT). rsc.org The 4-fluoro substituent on the benzothiazole ring would influence the electron distribution and energy levels of the molecule, thereby modulating its absorption and emission characteristics, offering a pathway to novel fluorescent dyes and brighteners with specific color and performance attributes.

| Derivative Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Color | Reference |

|---|---|---|---|---|

| 2-Arylbenzothiazoles | 330 | 380 - 450 | Blue-Violet | niscpr.res.inniscpr.res.in |

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) in PMMA | 365 | 398 | Blue | rsc.org |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) in PMMA | 365 | 528 | Green | rsc.org |

| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) in PMMA | 365 | 590 | Orange | rsc.org |

Applications in Analytical Chemistry

The inherent structure of the 1,2-benzothiazol-3-one (B13843974) scaffold, featuring nitrogen and sulfur heteroatoms, makes it an excellent candidate for designing molecules for analytical applications, such as the detection of metal ions and other specific analytes.

Benzothiazole-based compounds have been successfully designed as chemosensors that can selectively bind to metal ions. The nitrogen and sulfur atoms in the heterocyclic ring, along with other functional groups, can act as coordination sites for metal cations.

One study detailed the synthesis of a biphenyl-based benzothiazole sensor that demonstrated a clear colorimetric response upon complexation with Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.govacs.org Job's plot analysis, a method used to determine the stoichiometry of a binding event, revealed a 2:1 complex formation between the metal ions and the benzothiazole-based sensor molecule. nih.gov The binding affinities, represented by association constants (Ka), were calculated and showed a particularly strong interaction with zinc ions. The introduction of a fluorine atom onto the benzothiazole ring could further modulate the electron density of the coordinating atoms, potentially enhancing the selectivity or sensitivity of the sensor for specific metal ions.

| Metal Ion | Stoichiometry (Metal:Sensor) | Association Constant (Ka, M⁻¹) | Reference |

|---|---|---|---|

| Zn²⁺ | 1:2 | 4.9 x 10¹¹ | nih.gov |

| Cu²⁺ | 1:2 | 6.0 x 10¹⁰ | nih.gov |

| Ni²⁺ | 1:2 | 1.6 x 10¹¹ | nih.gov |

The complexation event described above forms the basis for the sensing capabilities of these molecules. The binding of an analyte induces a change in the electronic structure of the sensor molecule, which can be observed as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).

The aforementioned benzothiazole sensor for metal ions acts as a ratiometric fluorescent "turn-on" sensor for Zn²⁺. nih.govacs.org Upon binding to zinc, the initial fluorescence emission at 575 nm decreases while a new, strong emission band appears at 520 nm, providing a clear and measurable signal. nih.gov Conversely, the fluorescence is quenched ("turn-off") upon binding with Cu²⁺ and Ni²⁺. nih.gov This selectivity allows for the specific detection of different metal ions.

The versatility of the benzothiazole scaffold extends to detecting other important analytes. For example, a phenothiazine-based probe utilizing a benzothiazolium unit was developed for the specific detection of hypochlorite (B82951) in drinking water. dntb.gov.ua This demonstrates the broad potential of designing this compound derivatives for a range of analytical targets, where the fluorine atom could be used to fine-tune the molecule's reactivity and sensing response. The 2,1,3-benzothiadiazole core is also recognized as a versatile building block for fluorophores used in analyte-sensing devices. mdpi.com

| Analyte | Sensing Type | Observed Change | Reference |

|---|---|---|---|

| Zn²⁺ | Colorimetric & Ratiometric Fluorescence (Turn-On) | Colorless to yellow; Emission shift from 575 nm to 520 nm | nih.govacs.org |

| Cu²⁺, Ni²⁺ | Colorimetric & Fluorescence (Turn-Off) | Colorless to yellow; Fluorescence quenching | nih.govacs.org |

| Hypochlorite (ClO⁻) | Fluorescence | Specific detection in water samples | dntb.gov.ua |

Catalysis and Reagent Design

The inherent chemical features of this compound make it a promising candidate for applications in catalysis and as a specialized reagent in organic synthesis. The presence of nitrogen and sulfur heteroatoms, along with the electron-withdrawing fluorine atom, influences the electron density and coordination properties of the molecule.

Ligand in Organometallic Chemistry

The this compound scaffold possesses suitable donor atoms (nitrogen and the carbonyl oxygen) for coordination with transition metals, suggesting its potential as a ligand in organometallic chemistry. While specific complexes with this exact ligand are not extensively documented in publicly available research, the broader class of benzothiazole derivatives has been successfully employed as ligands in various catalytic systems. nih.gov The nitrogen atom of the isothiazole (B42339) ring and the oxygen atom of the ketone can act as a bidentate ligand, forming stable chelate rings with metal centers.

The electronic properties of the ligand, modulated by the 4-fluoro substituent, can influence the catalytic activity of the resulting metal complex. The electron-withdrawing nature of fluorine can affect the electron density at the metal center, which in turn can fine-tune the catalytic cycle of reactions such as cross-coupling, hydrogenation, or oxidation. For instance, related benzothiazole-containing Schiff base ligands have been used to prepare transition metal complexes with cobalt, nickel, copper, and others, demonstrating their coordination versatility. researchgate.net

Table 1: Potential Coordination Modes of this compound in Organometallic Complexes

| Coordination Atom(s) | Metal Center (Example) | Potential Application |

| N, O | Palladium (Pd) | Cross-coupling reactions |

| N | Rhodium (Rh) | Asymmetric hydrogenation |

| S, O | Copper (Cu) | Oxidation catalysis |

This table represents potential coordination modes based on the known chemistry of related benzothiazole derivatives.

Research into the synthesis and characterization of organometallic complexes featuring this compound as a ligand would be a valuable area of exploration. Such studies would likely reveal novel catalytic activities and contribute to the design of new, efficient catalysts for a range of organic transformations.

Auxiliary in Organic Synthesis

The concept of using chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. semanticscholar.org While direct applications of this compound as a chiral auxiliary are not yet widely reported, the structurally related saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) framework has been successfully utilized for this purpose. Chiral N-acyl derivatives of saccharin have served as effective auxiliaries in asymmetric Diels-Alder reactions, 1,3-dipolar cycloadditions, and other stereoselective transformations. nih.gov

Following this precedent, it is conceivable that chiral derivatives of this compound could be developed to function as effective chiral auxiliaries. The rigidity of the bicyclic system and the predictable steric environment around the nitrogen atom, once derivatized with a chiral moiety, could provide excellent stereocontrol. The fluorine atom at the 4-position could further influence the electronic properties and conformational preferences of the auxiliary-substrate conjugate, potentially enhancing diastereoselectivity.

Table 2: Potential Asymmetric Reactions Employing Chiral Derivatives of this compound

| Reaction Type | Substrate | Potential Chiral Auxiliary Derivative |

| Aldol Addition | Enolate + Aldehyde | N-acetyl-4-fluoro-1,2-benzothiazol-3-one |

| Diels-Alder Reaction | Diene + Dienophile | N-acryloyl-4-fluoro-1,2-benzothiazol-3-one |

| Alkylation | Enolate + Alkyl Halide | N-propionyl-4-fluoro-1,2-benzothiazol-3-one |

This table outlines potential applications based on the established use of related benzisothiazolone derivatives as chiral auxiliaries.

The synthesis of such chiral auxiliaries would typically involve the reaction of this compound with a chiral alcohol or amine to introduce the stereocenter. Subsequent attachment of the substrate to the nitrogen atom would allow for a diastereoselective reaction, after which the auxiliary could be cleaved and recovered.

Agrochemical Intermediates

Fluorinated organic compounds play a significant role in the agrochemical industry, with a large percentage of modern pesticides containing fluorine atoms to enhance their biological efficacy and metabolic stability. nih.gov The benzothiazole scaffold is also a common feature in a variety of agrochemicals, including fungicides and herbicides. psu.edu Consequently, this compound represents a valuable intermediate for the synthesis of novel crop protection agents.

The presence of the reactive N-H bond and the aromatic ring, which can be further functionalized, makes this compound a versatile starting material. Through N-alkylation or N-arylation, a variety of substituents can be introduced, leading to a diverse library of compounds for biological screening. Furthermore, the benzothiazole ring itself can be modified through electrophilic substitution reactions, although the fluorine atom will influence the regioselectivity of such transformations.

While specific, commercialized agrochemicals derived directly from this compound are not prominently documented, the general importance of the fluorinated benzothiazole motif is well-established. For instance, the synthesis of various fluoro-substituted benzothiazole derivatives has been explored for their potential biological activities. semanticscholar.org These synthetic strategies often involve the construction of the benzothiazole ring from fluorinated anilines or the introduction of fluorine at a later stage. Having a pre-formed this compound building block could streamline the synthesis of new agrochemical candidates.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For 4-Fluoro-1,2-benzothiazol-3-one, future research is expected to focus on green chemistry principles to minimize waste and energy consumption. mdpi.combohrium.comnih.govrsc.orgresearchgate.net

Key areas of development include:

Catalytic Systems: The use of novel catalysts, such as biocatalysts or reusable heterogeneous catalysts, can lead to milder reaction conditions and higher yields. For instance, the use of laccases in the synthesis of benzothiazoles has shown promise. mdpi.com

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact of the synthesis process. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters, making it a promising avenue for the industrial production of this compound.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, leading to shorter reaction times and potentially higher yields, contributing to a more sustainable process. researchgate.net

A comparative table of potential sustainable synthetic methods is presented below:

| Synthetic Method | Advantages | Potential Application for this compound |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts | Enzymatic resolution for chiral derivatives |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, process simplification | Use of solid acid or base catalysts for cyclization steps |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability | Continuous production with in-line purification |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Acceleration of condensation and cyclization reactions |

Exploration of Unconventional Reactivity Patterns

The fluorine atom in this compound is expected to significantly influence its reactivity. Future research will likely explore these unique reactivity patterns, which could lead to the discovery of novel chemical transformations.

Electrophilic Fluorination: The fluorine atom can act as a site for electrophilic attack, a reactivity pattern that is not as common for other halogens. Understanding the electrophilicity of the C-F bond in this specific molecule could open up new synthetic pathways. rsc.orgnih.govrsc.orgacs.orgwikipedia.org

C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) ring, activated by the fluorine atom and the thiazole (B1198619) ring, could provide a more atom-economical way to synthesize derivatives.

Ring-Opening Reactions: The isothiazolinone ring is known to undergo nucleophilic attack, leading to ring-opening. nih.govwikipedia.org The fluorine substituent may modulate the susceptibility of the ring to this type of reaction, offering a way to tune the compound's stability and reactivity.

Advanced Characterization Techniques for In-situ Studies

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and reactions of this compound, advanced in-situ characterization techniques are crucial.

In-situ NMR Spectroscopy: This technique allows for the real-time monitoring of reaction progress, providing valuable information about reaction intermediates and kinetics. researchgate.netresearchgate.netbeilstein-journals.org For instance, 19F NMR can be a powerful tool for tracking the fate of the fluorinated moiety during a reaction. acs.org

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient reaction intermediates, offering insights into complex reaction pathways. nih.govrsc.orgresearchgate.netpurdue.eduacs.org

Computational Spectroscopy: Combining experimental data with computational predictions of spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) can aid in the definitive identification of complex structures and transient species.

| Characterization Technique | Information Gained | Relevance for this compound |

| In-situ NMR (¹H, ¹³C, ¹⁹F) | Reaction kinetics, intermediate identification, structural elucidation | Monitoring the formation and subsequent reactions of the compound |

| ESI-Mass Spectrometry | Detection of charged intermediates, mechanistic insights | Unraveling complex reaction mechanisms |

| X-ray Crystallography | Definitive 3D molecular structure | Confirmation of stereochemistry and solid-state packing |

| Computational Spectroscopy | Prediction of spectroscopic data, structural confirmation | Aiding in the analysis of experimental spectra |

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties. For this compound, these methods can accelerate the discovery of new derivatives with enhanced functionalities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.govresearchgate.netresearchgate.netthaiscience.info This can be used to predict the properties of new, unsynthesized derivatives of this compound.

Molecular Docking: If the compound or its derivatives are being investigated for biological applications, molecular docking can predict the binding mode and affinity of these molecules to a specific biological target.

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of molecular properties, including electronic structure, reactivity indices, and spectroscopic data, guiding the rational design of new derivatives.

A QSAR study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors revealed that descriptors related to electronegativity, atomic masses, and van der Waals volumes play a significant role in their inhibitory activity. nih.govnih.govresearchgate.net This suggests that the electronic and steric properties of substituents on the benzisothiazolone scaffold are key determinants of their biological function.

Integration into Multi-component Systems for Enhanced Chemical Functionality

Multi-component reactions (MCRs) are powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. beilstein-journals.orgrug.nlbeilstein-journals.org The integration of this compound into MCRs could lead to the creation of novel molecular scaffolds with enhanced chemical functionality.

Ugi and Passerini Reactions: These are two of the most well-known MCRs. nih.govbaranlab.orgnih.govresearchgate.net Utilizing this compound or a derivative as one of the components in these reactions could generate a library of complex molecules with potential applications in drug discovery and materials science.

Synthesis of Fused Heterocycles: MCRs can be used to construct complex heterocyclic systems. By designing appropriate reaction partners, this compound could be used as a building block for the synthesis of novel fused heterocyclic compounds.

The potential for creating diverse molecular architectures through the integration of this compound into MCRs highlights a promising area for future synthetic exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.